molecular formula C27H31FN4O8 B1312672 SU14813 酒石酸盐 CAS No. 849643-15-8

SU14813 酒石酸盐

货号 B1312672
CAS 编号: 849643-15-8
分子量: 558.6 g/mol
InChI 键: PQPBIMIFGPFTNF-FYOMJGPWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SU14813 maleate is a multi-targeted receptor tyrosine kinases inhibitor . It was developed as part of a program targeting multiple split kinase domain RTKs at SUGEN, Inc . SU14813 inhibits kinase activity of VEGFR-1 and VEGFR-2, PDGFRs, KIT, FLT3, and CSF1R/FMS . In biochemical assays, SU14813 inhibited these RTK targets with IC 50 values ranging from 0.002 to 0.05 μmol/L .


Molecular Structure Analysis

The molecular structure of SU14813 maleate is complex, with a molecular formula of C27H31FN4O8 . It has a molecular weight of 558.6 g/mol .


Chemical Reactions Analysis

SU14813 maleate has been shown to inhibit ligand-dependent and ligand-independent proliferation, migration, and survival of endothelial cells and/or tumor cells expressing these targets . It also inhibits VEGFR-2, PDGFR-β, and KIT phosphorylation in porcine aorta endothelial cells overexpressing these targets .


Physical And Chemical Properties Analysis

SU14813 maleate is a multi-targeted receptor tyrosine kinases inhibitor with IC50s of 50, 2, 4, 15 nM for VEGFR2, VEGFR1, PDGFRβ and KIT .

科学研究应用

Comprehensive Analysis of SU14813 Maleate Applications

SU14813 maleate is a multi-targeted receptor tyrosine kinase inhibitor with a broad spectrum of applications in scientific research, particularly in the field of oncology. Below is a detailed analysis of its unique applications across various research fields.

Anti-Angiogenic Activity

SU14813 maleate: exhibits potent antiangiogenic activity by inhibiting vascular endothelial growth factor receptors (VEGFR). This inhibition is crucial in preventing the formation of new blood vessels that tumors need for growth and metastasis . In preclinical studies, SU14813 has shown to effectively reduce angiogenesis, which is the process of new blood vessel formation from pre-existing vessels .

Antitumor Efficacy

The compound has demonstrated significant antitumor activity in various xenograft models. By targeting multiple receptor tyrosine kinases (RTKs) such as VEGFR, platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT), SU14813 maleate disrupts critical pathways involved in tumor growth and survival . This multitargeted approach has been validated to be more effective than single-pathway inhibition in cancer therapies .

Treatment of Gastrointestinal Stromal Tumors (GIST)

SU14813 maleate has been explored as a treatment option for GIST, especially after the failure of imatinib due to resistance or intolerance. It is designed to demonstrate optimized pharmacokinetic and tolerability profiles, making it a potential next-generation therapeutic agent .

Advanced Renal Cell Carcinoma (RCC)

In clinical trials, SU14813 maleate has shown promise in treating advanced RCC. One patient achieved a complete response, while others exhibited partial responses or long-lasting stable disease, indicating the compound’s potential efficacy in this area .

Pancreatic Neuroendocrine Tumors

The compound’s multitargeted RTK inhibitory activity makes it a candidate for treating unresectable or metastatic, well-differentiated pancreatic neuroendocrine tumors. Its broad-spectrum activity could provide a therapeutic advantage over agents that target a single RTK .

Hematologic Malignancies

SU14813 maleate targets fms-like tyrosine kinase 3 (FLT-3), which plays a key role in the growth and metastasis of solid and hematologic tumors. Its inhibitory effect on FLT-3 makes it a potential agent for research into treatments for various blood cancers .

Combination Therapy with Docetaxel

Research has indicated that combining SU14813 maleate with docetaxel, a chemotherapy medication, can significantly enhance antitumor activity. This combination therapy could be more effective than either agent alone, particularly in tumor models insensitive to docetaxel .

Modulation of Kinase Activity

SU14813 maleate has been shown to inhibit kinase activity of various RTKs with high potency. The inhibition of these kinases disrupts signaling pathways that are essential for the proliferation, migration, and survival of cancer cells, making it a valuable tool for cancer research .

作用机制

Target of Action

SU14813 maleate is a multi-targeted receptor tyrosine kinase inhibitor . Its primary targets include vascular endothelial growth factor receptors (VEGFR1 and VEGFR2), platelet-derived growth factor receptor β (PDGFRβ), stem cell factor receptor (KIT), and fms-like tyrosine kinase 3 (FLT3) . These receptors play a key role in angiogenesis, tumor growth, and metastasis .

Mode of Action

SU14813 maleate inhibits the kinase activity of its targets through binding and inhibition . This results in the inhibition of ligand-dependent and ligand-independent proliferation, migration, and survival of endothelial cells and/or tumor cells expressing these targets . It also inhibits the phosphorylation of VEGFR-2, PDGFR-β, and FLT3 in a dose- and time-dependent fashion .

Biochemical Pathways

The inhibition of these receptor tyrosine kinases by SU14813 maleate disrupts multiple signaling pathways that are crucial for angiogenesis, tumor growth, and metastasis . This simultaneous targeted inhibition of multiple signaling pathways could be more effective than inhibiting a single pathway in cancer therapies .

Pharmacokinetics

The plasma concentration required for in vivo target inhibition of SU14813 maleate was estimated to be 100 to 200 ng/mL . The agent exhibited dose-proportional exposure with the expected target plasma concentrations achieved at doses ≥ 100 mg/day .

Result of Action

SU14813 maleate exhibits broad and potent antitumor activity resulting in regression, growth arrest, or substantially reduced growth of various established xenografts derived from human or rat tumor cell lines . It inhibits target RTK activity in vivo in association with reduction in angiogenesis, target RTK-mediated proliferation, and survival of tumor cells, leading to broad and potent antitumor efficacy .

未来方向

SU14813 maleate has shown broad and potent antitumor activity resulting in regression, growth arrest, or substantially reduced growth of various established xenografts derived from human or rat tumor cell lines . Treatment in combination with docetaxel significantly enhanced both the inhibition of primary tumor growth and the survival of the tumor-bearing mice compared with administration of either agent alone . These findings suggest that SU14813 maleate may have potential for further development as a therapeutic agent in cancer treatment.

属性

IUPAC Name

(Z)-but-2-enedioic acid;5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O4.C4H4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28;5-3(6)1-2-4(7)8/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30);1-2H,(H,5,6)(H,7,8)/b18-10-;2-1-/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPBIMIFGPFTNF-FYOMJGPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)NC[C@@H](CN2CCOCC2)O)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31FN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463224
Record name SU14813 maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SU14813 maleate

CAS RN

849643-15-8
Record name SU14813 maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SU14813 maleate
Reactant of Route 2
SU14813 maleate
Reactant of Route 3
SU14813 maleate
Reactant of Route 4
SU14813 maleate
Reactant of Route 5
Reactant of Route 5
SU14813 maleate
Reactant of Route 6
Reactant of Route 6
SU14813 maleate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。